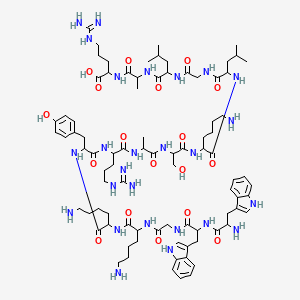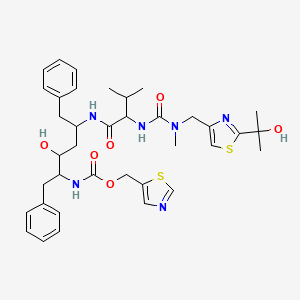
Hydroxyritonavir (M2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Ritonavir is a derivative of Ritonavir, an antiretroviral medication primarily used in combination with other medications to treat HIV/AIDS. Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. Hydroxy Ritonavir, like its parent compound, is designed to enhance the efficacy of other protease inhibitors by inhibiting the enzyme that metabolizes these drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Ritonavir involves multiple steps, starting from the basic structure of Ritonavir. The process typically includes the introduction of a hydroxyl group to the Ritonavir molecule. This can be achieved through various chemical reactions, such as oxidation or substitution reactions, under controlled conditions. The specific reagents and catalysts used in these reactions can vary, but common choices include oxidizing agents like hydrogen peroxide or organic peroxides .
Industrial Production Methods
Industrial production of Hydroxy Ritonavir follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Ritonavir undergoes several types of chemical reactions, including:
Oxidation: Introduction of the hydroxyl group.
Reduction: Conversion of any intermediate oxides back to the desired hydroxyl compound.
Substitution: Replacement of specific functional groups to achieve the final structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The primary product is Hydroxy Ritonavir, but side products can include various oxidized or reduced forms of Ritonavir, depending on the reaction conditions .
Scientific Research Applications
Hydroxy Ritonavir has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on protease inhibitors.
Biology: Investigated for its potential to enhance the efficacy of other antiretroviral drugs.
Medicine: Explored as a treatment option for HIV/AIDS and other viral infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Hydroxy Ritonavir inhibits the HIV viral proteinase enzyme, preventing the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This inhibition results in the formation of immature, noninfectious viral particles. Additionally, Hydroxy Ritonavir acts as a potent inhibitor of the enzyme CYP3A4, increasing the plasma concentrations of other protease inhibitors .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: The parent compound, primarily used to boost the efficacy of other protease inhibitors.
Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for treating COVID-19.
Lopinavir: Often used in combination with Ritonavir for HIV treatment.
Uniqueness
Hydroxy Ritonavir stands out due to its enhanced ability to inhibit CYP3A4, making it a more effective booster for other protease inhibitors. This unique property allows for lower doses of the primary drugs, reducing potential side effects and improving patient compliance .
Properties
Molecular Formula |
C37H48N6O6S2 |
|---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[3-hydroxy-5-[[2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46) |
InChI Key |
CLEDZMPJHBBTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt](/img/structure/B13392076.png)
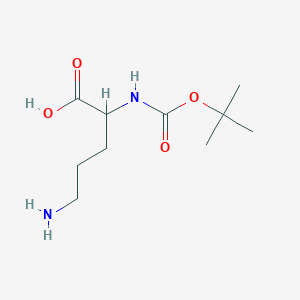
![tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate](/img/structure/B13392101.png)
![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)
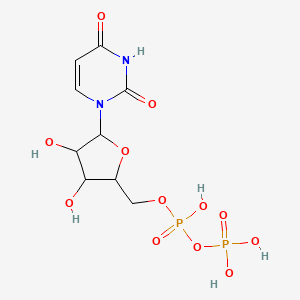

![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
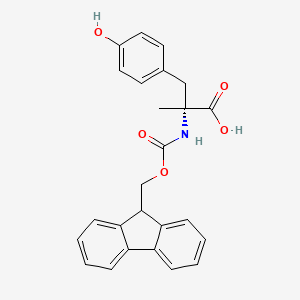
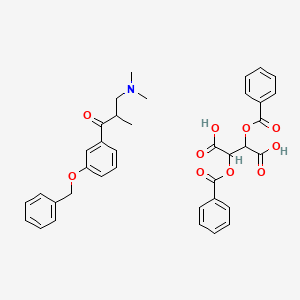
![Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B13392149.png)
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)
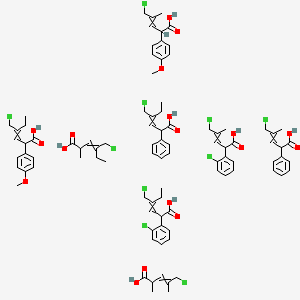
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B13392167.png)
